Debenzoic Acid Bromotelmisartan
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Description
Synthesis Analysis
The synthesis of Telmisartan, closely related to Debenzoic Acid Bromotelmisartan, involves a high-yielding Suzuki reaction between two functionalized benzimidazoles, achieving an overall yield of 72%. This process circumvents issues associated with previous methods, offering a direct and efficient route for synthesis (Martin et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds related to Debenzoic Acid Bromotelmisartan, such as Telmisartan, involves complex arrangements facilitating their biological activity. For example, 2-bromoacetoxybenzoic acid, a brominated aspirin analog, demonstrates the significance of structural analogs in drug design, showing that slight modifications can result in significant changes in biological activity (Loll et al., 1996).
Chemical Reactions and Properties
Debenzoic Acid Bromotelmisartan and its analogs undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the conversion of primary carboxamides to nitriles using o-iodoxybenzoic acid and tetraethylammonium bromide showcases the type of reactions these compounds can participate in, offering insight into their chemical properties (Bhalerao et al., 2007).
Scientific Research Applications
Pharmacological Activities and Molecular Mechanisms
Gallic Acid Pharmacological Activities and Molecular Mechanisms in Inflammatory Diseases
Gallic acid, a natural metabolite with potent anti-inflammatory properties, has been the subject of significant attention. Its pharmacological activities and molecular mechanisms, particularly in inflammatory diseases, illustrate the complexity of natural compounds' interactions within biological systems. Gallic acid's anti-inflammatory mechanisms primarily involve the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and cell infiltration. This research provides a theoretical basis for clinical applications and guides future research and medicinal development of natural anti-inflammatory compounds (Bai et al., 2020).
Anticancer Potential of Benzothiazoles
Recent Advances on Structural Modifications of Benzothiazoles as Potential Chemotherapeutics The benzothiazole scaffold is known for its broad spectrum of biological properties, including antimicrobial and anticancer activities. Recent advances in the development of benzothiazole derivatives as antitumor agents highlight the importance of structural modifications in enhancing therapeutic potential. This review discusses various series of benzothiazoles and their conjugates, their in vitro and in vivo screening, structure–activity relationships, mechanism, pharmacokinetics, and future therapeutic applications in cancer chemotherapy (Ahmed et al., 2012).
Antioxidant Activity Determination Methods
Analytical Methods Used in Determining Antioxidant Activity A Review
The study of antioxidants is crucial across various fields, including food engineering, medicine, and pharmacy. This review critically presents the most important tests used to determine antioxidant activity, discussing detection mechanisms, applicability, advantages, and disadvantages. It encompasses tests based on hydrogen atom transfer, electron transfer, and mixed methods, offering insights into the antioxidant analysis of complex samples. This comprehensive evaluation underscores the complexity of assessing antioxidant capacities, relevant to understanding the antioxidant properties of compounds like Debenzoic Acid Bromotelmisartan (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKCZEMZHFWQDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debenzoic Acid Bromotelmisartan |
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